molecular formula C19H20 B14636564 1,1'-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene CAS No. 54007-91-9

1,1'-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene

Cat. No.: B14636564
CAS No.: 54007-91-9
M. Wt: 248.4 g/mol
InChI Key: XXIDNPFUPSYOAP-UHFFFAOYSA-N
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Description

1,1’-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene: is an organic compound with the molecular formula C18H20 This compound features a cyclopentene ring substituted with two benzene rings and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylcyclopentene with benzene derivatives in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes are often employed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

Scientific Research Applications

1,1’-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene
  • 1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene
  • 1,1’-(E)-Ethene-1,2-diyl)dibenzene derivatives

Uniqueness

1,1’-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

54007-91-9

Molecular Formula

C19H20

Molecular Weight

248.4 g/mol

IUPAC Name

(3,3-dimethyl-2-phenylcyclopenten-1-yl)benzene

InChI

InChI=1S/C19H20/c1-19(2)14-13-17(15-9-5-3-6-10-15)18(19)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

XXIDNPFUPSYOAP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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